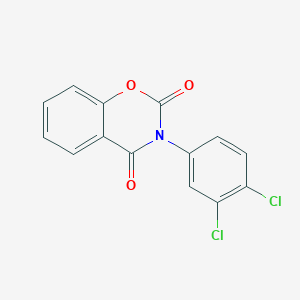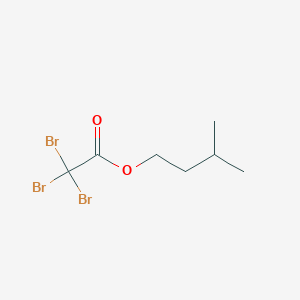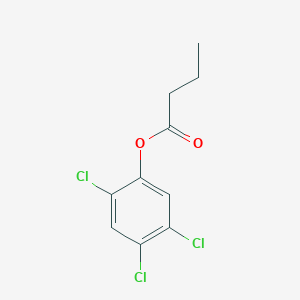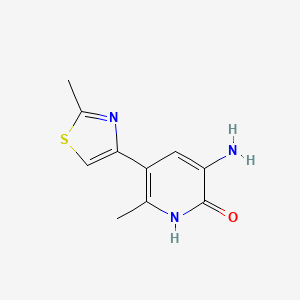![molecular formula C25H21NO4S B14355997 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- CAS No. 91425-31-9](/img/structure/B14355997.png)
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- is a complex organic compound with a unique structure that includes a pyrrolidinedione core and a triphenylmethylthioacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- typically involves multiple steps, starting with the preparation of the pyrrolidinedione core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The triphenylmethylthioacetyl group is then introduced via a nucleophilic substitution reaction, where the pyrrolidinedione core reacts with a triphenylmethylthioacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound
科学的研究の応用
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-:
2,5-Pyrrolidinedione, 1-ethyl-:
Uniqueness
The presence of the triphenylmethylthioacetyl group in 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with molecular targets, making it a valuable compound for various research applications.
特性
CAS番号 |
91425-31-9 |
|---|---|
分子式 |
C25H21NO4S |
分子量 |
431.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-tritylsulfanylacetate |
InChI |
InChI=1S/C25H21NO4S/c27-22-16-17-23(28)26(22)30-24(29)18-31-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChIキー |
BNXCNXBRSGOGNL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


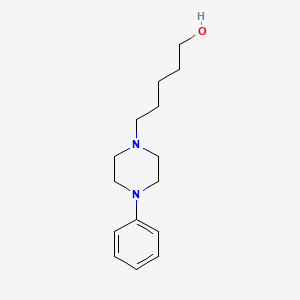
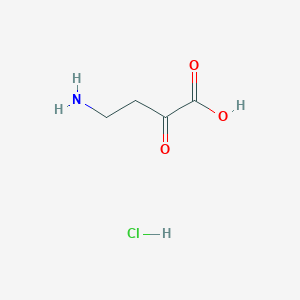
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)
![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
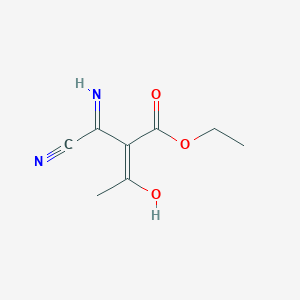

![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)

